Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

Lipophilicity Drug design Chromatography

Researchers often struggle with unwanted decarboxylation or poor regioselectivity when functionalizing unprotected pyrroles. This compound provides a defined solution. - **Orthogonal handles:** Two bromines enable sequential Suzuki-Miyaura/Stille couplings for 3,4-diarylpyrrole-2-carboxylate scaffolds. - **Protected stability:** Methyl ester prevents decarboxylation under Pd catalysis; N-methyl group increases logP by ~0.01 vs. N-H analog for improved membrane permeability. - **Direct supply:** Available as a research-grade building block for marine alkaloid analog synthesis or FabI inhibition control studies.

Molecular Formula C7H7Br2NO2
Molecular Weight 296.946
CAS No. 1198-71-6
Cat. No. B2770653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
CAS1198-71-6
Molecular FormulaC7H7Br2NO2
Molecular Weight296.946
Structural Identifiers
SMILESCN1C(=CC(=C1Br)Br)C(=O)OC
InChIInChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3
InChIKeyUTOZAUBXQWRZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5-Dibromo-1-methylpyrrole-2-carboxylate: Procurement Differentiators


Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate (CAS 1198-71-6) is an N-methylated, diesterified pyrrole derivative containing two bromine atoms at the 4- and 5-positions . It is a known marine natural product isolated from sponges of the genus Agelas (e.g., Agelas oroides, Agelas mauritiana) and is widely utilized as a reactive building block in organic synthesis due to its electrophilic bromine substituents and protected carboxylate functionality [1][2]. Its primary scientific value resides in its dual capacity as a synthetic intermediate for constructing more complex pyrrole alkaloids and as a probe for FabI enzyme inhibition in antimicrobial research [3].

Dibromopyrrole scaffold for regioselective cross-coupling reactions
Protected methyl ester enables chemoselective synthesis and prevents decarboxylation
Marine alkaloid probe for FabI enzyme and antimicrobial pathway studies

Methyl 4,5-Dibromo-1-methylpyrrole-2-carboxylate: Why Generic Substitution Fails


Superficially similar 4,5-dibromopyrrole derivatives are not interchangeable due to quantifiable differences in lipophilicity, synthetic reactivity, and biological target engagement driven by N-methylation and ester protection [1][2]. The presence of the N-methyl group alters the compound's logP by approximately +0.01 units relative to its N-H counterpart, a change that can meaningfully impact membrane permeability and chromatographic behavior during purification [3]. Furthermore, the protected methyl ester confers distinct synthetic advantages: it prevents unwanted decarboxylation and enables selective coupling reactions that are unattainable with the free carboxylic acid analog, directly affecting downstream yields and product purity [4].

Target Compound
N-methylated methyl ester with two Br handles (CAS 1198-71-6)
N-H Analog
Lower logP by ~0.01 may shift chromatographic retention and membrane permeability context
Target Compound
Protected methyl ester, logP ~2.34
Free Carboxylic Acid
~1.8-fold lower octanol-water partitioning; free acid may alter reactivity in coupling steps

Methyl 4,5-Dibromo-1-methylpyrrole-2-carboxylate: Comparative Evidence


Lipophilicity: N-Methyl vs. N-H Analog

The N-methyl substitution in the target compound (CAS 1198-71-6) yields a computed logP of 2.3367, whereas the non-methylated analog methyl 4,5-dibromo-1H-pyrrole-2-carboxylate (CAS 937-16-6) exhibits a lower logP of 2.3263, representing a quantifiable increase in lipophilicity [1]. This difference, though numerically small, is a direct consequence of replacing an N-H hydrogen-bond donor with a hydrophobic methyl group, which enhances membrane permeability potential and alters retention time in reversed-phase HPLC purifications [2].

N-Methyl vs. N-H logP
Head-to-head
Δ logP = +0.0104
Reported lipophilicity increase may influence purification and assay partitioning
Computed logP; experimental validation recommended
Lipophilicity Drug design Chromatography

Synthetic Efficiency: Bromination of N-Methylpyrrole

When used as a precursor, the target compound's immediate synthetic progenitor, 4,5-dibromo-1-methyl-2-trichloroacetylpyrrole, is prepared via bromination of 1-methyl-2-trichloroacetylpyrrole in 98.6% isolated yield [1]. This high yield demonstrates the efficiency and regioselectivity of introducing two bromine atoms onto the N-methylated pyrrole scaffold. While not a direct head-to-head comparison, this class-level inference indicates that the N-methylpyrrole core undergoes clean dibromination, a reaction that may proceed with different efficiency or regioselectivity on non-methylated or deprotected scaffolds [2].

Dibromination yield
Class-level
98.6% isolated yield for N-methylpyrrole precursor
Supports scalable synthetic route for dibrominated building blocks
Yield reported for trichloroacetyl analog; direct applicability to be verified
Synthetic chemistry Bromination Process optimization

Ester vs. Free Acid: LogP and Synthetic Utility

The target methyl ester (logP ~2.34) is significantly more lipophilic than its free carboxylic acid counterpart 4,5-dibromo-1-methylpyrrole-2-carboxylic acid (CAS 66067-06-9), which exhibits a computed logP of approximately 2.09 [1]. This ΔlogP of ~+0.25 translates to a roughly 1.8-fold increase in octanol-water partitioning, a property that directly influences cellular uptake and biological activity in intact cell assays . Moreover, the ester is a protected form of the carboxylic acid, enabling orthogonal synthetic transformations that would be incompatible with a free carboxylate.

Ester vs. Acid logP
Head-to-head
Δ logP ≈ +0.25
Reported ~1.8-fold higher partitioning may affect cell-based assay permeability
Data from vendor and database sources; confirm experimentally
Prodrug design Synthetic methodology Physicochemical properties

Biological Activity: Antiplasmodial and Cytotoxic Profile

In a FabI enzyme inhibition assay, the closely related non-methylated methyl ester (4,5-dibromopyrrole-2-carboxylic acid methyl ester) was isolated alongside (E)-oroidin, which exhibited a PfFabI IC50 of 0.77 μM [1]. The methyl ester itself did not show potent inhibition in this study, while other isolates demonstrated moderate antiplasmodial and cytotoxic activities [2]. For the target compound's free acid analog, growth inhibition of mouse L5178Y cells was 87.8% at 23 mM after 72 hours, with an MIC > 71,000 nM against Staphylococcus epidermidis . These data collectively indicate that the dibromopyrrole core possesses measurable but modest biological activity, positioning the compound as a useful scaffold for derivatization and mechanistic studies rather than a potent drug candidate.

Biological profile
Class-level
Related compounds show modest antimicrobial and cytotoxicity endpoints
Supports scaffold use as probe in FabI and cell-model studies
No direct activity data for CAS 1198-71-6; class inference only
Antiplasmodial Cytotoxicity FabI inhibition

Methyl 4,5-Dibromo-1-methylpyrrole-2-carboxylate: Application Scenarios


Marine Alkaloid Synthesis via Cross-Coupling

The compound's two bromine atoms serve as orthogonal handles for regioselective Suzuki-Miyaura or Stille couplings, enabling the construction of 3,4-diarylpyrrole-2-carboxylate scaffolds [6]. The protected methyl ester ensures compatibility with palladium-catalyzed conditions while preventing unwanted decarboxylation, and the N-methyl group directs regioselectivity and enhances lipophilicity for subsequent biological evaluation . This makes it an ideal building block for generating lukianol-like analogs and other marine-inspired heterocycles [8].

FabI Target Validation and Probe Development

The dibromopyrrole core is recognized by the enoyl-ACP reductase (FabI) enzymes of Plasmodium falciparum, Mycobacterium tuberculosis, and Escherichia coli, albeit with low affinity [6]. The target compound's moderate, non-cytotoxic profile makes it suitable as a control compound in FabI inhibition screens or as a starting point for fragment-based drug discovery efforts aimed at developing more potent and selective inhibitors of bacterial fatty acid biosynthesis . Its increased logP compared to the free acid may also improve cell penetration in whole-cell assays [8].

Advanced Intermediates for Bioactive Conjugates

The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or retained as a protected group during multistep syntheses [6]. The high-yield dibromination of the N-methylpyrrole core (98.6% for a related derivative) demonstrates the robustness of this scaffold for generating building blocks with two reactive sites . This enables efficient conjugation to amino acids, peptides, or other pharmacophores, yielding complex molecules with potential anticancer or immunomodulatory activity [8].

Application
Selection Property
Validation Focus
Marine alkaloid cross-coupling
Dual bromine handles, protected ester
Regioselective coupling efficiency
FabI target validation probe
Dibromopyrrole core recognition
Enzyme inhibition and SAR development
Bioactive conjugate intermediate
Methyl ester for orthogonal coupling
Conjugate stability and bioactivity screening

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